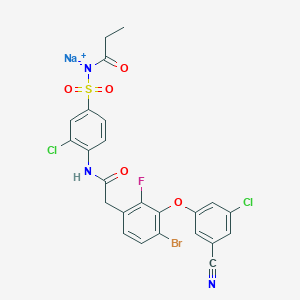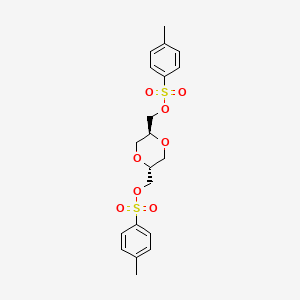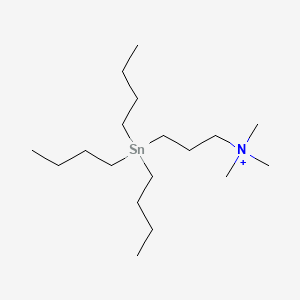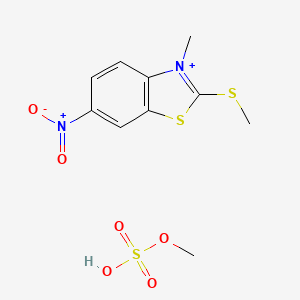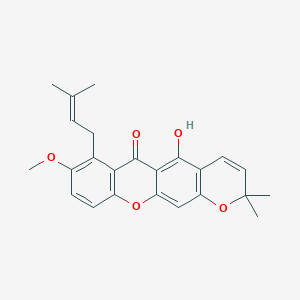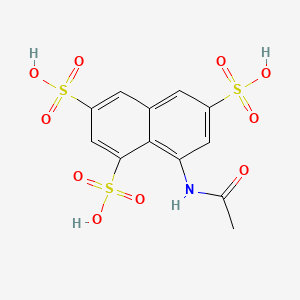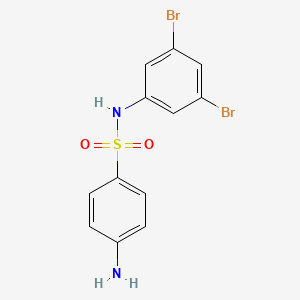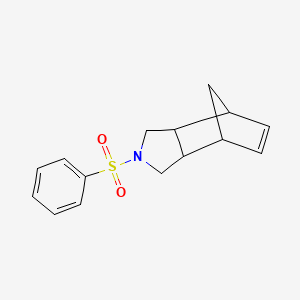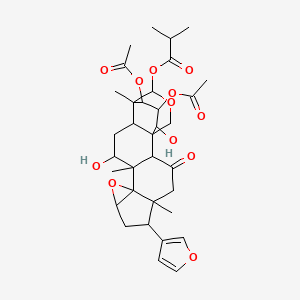
Ethyl(2-hydroxyethyl)(2-(stearoylamino)ethyl)ammonium ethyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(2-hydroxyethyl)(2-(stearoylamino)ethyl)ammonium ethyl sulphate is a complex organic compound with the molecular formula C26H56N2O6S. It is known for its unique chemical structure, which includes a stearoylamino group, a hydroxyethyl group, and an ethyl ammonium group. This compound is often used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(2-hydroxyethyl)(2-(stearoylamino)ethyl)ammonium ethyl sulphate typically involves multiple steps. One common method includes the reaction of stearoyl chloride with ethylenediamine to form N-(2-aminoethyl)stearamide. This intermediate is then reacted with ethylene oxide to introduce the hydroxyethyl group, resulting in N-(2-(2-hydroxyethylamino)ethyl)stearamide. Finally, this compound is quaternized with ethyl sulfate to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of catalysts, controlled temperatures, and specific reaction times to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions
Ethyl(2-hydroxyethyl)(2-(stearoylamino)ethyl)ammonium ethyl sulphate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The stearoylamino group can be reduced to form primary amines.
Substitution: The ethyl ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) can be used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted ammonium compounds.
Scientific Research Applications
Ethyl(2-hydroxyethyl)(2-(stearoylamino)ethyl)ammonium ethyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to investigate the effects of surfactants on cell membranes.
Medicine: Studied for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, due to its emulsifying properties.
Mechanism of Action
The mechanism of action of Ethyl(2-hydroxyethyl)(2-(stearoylamino)ethyl)ammonium ethyl sulphate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport of molecules across the membrane.
Comparison with Similar Compounds
Ethyl(2-hydroxyethyl)(2-(stearoylamino)ethyl)ammonium ethyl sulphate can be compared with other similar compounds, such as:
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound used as a surfactant.
Dodecylbenzenesulfonic acid (DBSA): A sulfonic acid-based surfactant with similar emulsifying properties.
Stearyl dimethyl benzyl ammonium chloride (SDBAC): A quaternary ammonium compound with a stearyl group, used in disinfectants and sanitizers.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
68957-51-7 |
|---|---|
Molecular Formula |
C26H56N2O6S |
Molecular Weight |
524.8 g/mol |
IUPAC Name |
ethyl hydrogen sulfate;N-[2-[ethyl(2-hydroxyethyl)amino]ethyl]octadecanamide |
InChI |
InChI=1S/C24H50N2O2.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)25-20-21-26(4-2)22-23-27;1-2-6-7(3,4)5/h27H,3-23H2,1-2H3,(H,25,28);2H2,1H3,(H,3,4,5) |
InChI Key |
HLQNAPRAEZTSLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CC)CCO.CCOS(=O)(=O)O |
Related CAS |
68784-88-3 68957-51-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


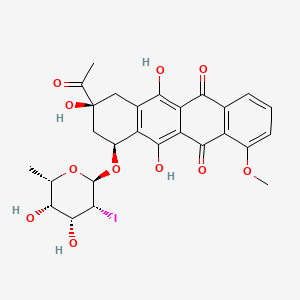
![[(3S,6S,7R,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-11-[(2S)-1-hydroxypropan-2-yl]-3,7,10-trimethyl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate](/img/structure/B12792889.png)
